molecular formula C19H19N3O5S B11669248 3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11669248
M. Wt: 401.4 g/mol
InChI Key: BNFYGXDLNTXCJM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Attachment of the Phenoxymethyl Group: This step involves the reaction of the thiadiazole intermediate with phenoxymethyl chloride under basic conditions.

    Formation of the Benzamide Core: The final step involves the coupling of the thiadiazole derivative with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-Trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Similar in structure but lacks the thiadiazole ring.

    3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Similar but with a different substituent on the benzamide core.

    3,4,5-Trimethoxy-N-(3-trifluoromethylphenyl)benzamide: Similar but with a trifluoromethyl group.

Uniqueness

The presence of the thiadiazole ring and the phenoxymethyl group in 3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)17(14)26-3)18(23)20-19-22-21-16(28-19)11-27-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

BNFYGXDLNTXCJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3

Origin of Product

United States

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